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Compound of Interest

Compound Name: 8-Methoxy Entecavir
CAS No.: 2349444-69-3
Cat. No.: B1487211
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Executive Summary & Rationale

Compound Target: 8-Methoxy Entecavir (8-OMe-ETV) Drug Class: Carbocyclic 2'-
deoxyguanosine Nucleoside Analogue Therapeutic Indication: Chronic Hepatitis B (CHB),
specifically targeting Entecavir-resistant (ETVr) variants.

Scientific Premise (The "Why"): Entecavir (ETV) is a potent inhibitor of HBV polymerase
(reverse transcriptase). However, resistance emerges through specific mutations (rtT7184,
rtS202, rtM250) on a background of lamivudine resistance (rtM204V/1). The introduction of a
methoxy group at the C-8 position of the guanine base is a strategic modification intended to:

» Alter Sugar Pucker Conformation: 8-substitution often forces the nucleoside into a syn-
conformation due to steric clash with the sugar moiety, potentially altering binding affinity to
the HBV polymerase active site.

o Modulate Lipophilicity: The methoxy group increases logP, potentially improving hepatocyte
membrane permeability.
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e Bypass Steric Hindrance: The modification may evade the steric conflict presented by the
rtM204V mutation in the polymerase hydrophobic pocket.

Research Workflow Architecture

The following directed graph outlines the critical path for validating 8-OMe-ETV, moving from
chemical verification to resistance profiling.
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Figure 1: Critical path workflow for 8-Methoxy Entecavir validation. Progression requires
meeting specific gate criteria (e.g., Purity, Potency, Selectivity).

Phase 1: Chemical Integrity & Structural Validation

Before biological testing, the 8-OMe-ETV lot must be chemically validated. Impurities
(especially unreacted Entecavir or brominated intermediates) will skew biological data.

Protocol A: Structural Verification

e Objective: Confirm the C-8 methoxylation and exclude N-7 methylation byproducts.
e Methodology:
o 1H-NMR (500 MHz, DMSO-d6): Look for the characteristic methoxy singlet (

~3.9-4.1 ppm). Crucially, verify the disappearance of the C-8 proton signal present in the
parent Entecauvir.

o HRMS (ESI+): Confirm mass shift (+30.01 Da corresponding to -H +OCH3).

o HPLC Purity: Must be >98% (UV 254 nm).
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o X-ray Crystallography (Optional but recommended): To determine the syn/anti glycosidic
bond torsion angle, which dictates polymerase docking.

Phase 2: In Vitro Antiviral Efficacy (The Core Assay)

This phase determines the EC50 (Effective Concentration 50%) of 8-OMe-ETV against Wild-
Type (WT) HBV.

Protocol B: HBV Replication Inhibition Assay

System: HepG2.2.15 cells (Constitutively producing HBV virions) or HepAD38 (Tetracycline-off
system).

Reagents:

e Test Compound: 8-Methoxy Entecavir (dissolved in 100% DMSO).
o Positive Control: Entecavir (ETV) and Lamivudine (3TC).

» Negative Control: DMSO (0.1% final concentration).

Step-by-Step Methodology:

Seeding: Plate HepG2.2.15 cells at

cells/well in collagen-coated 96-well plates.

o Treatment: After 24h, treat cells with serial dilutions of 8-OMe-ETV (Range: 0.01 nM to 10

M). Replenish media + drug every 24 hours for 6 days.

o Expert Insight: Nucleoside analogs require intracellular phosphorylation to the
triphosphate form (TP). A 6-day incubation ensures steady-state TP levels.

» Harvest: Collect culture supernatant (for Virion DNA) and lyse cells (for intracellular
DNA/toxicity).

o DNA Extraction: Use a silica-column based viral DNA kit (e.g., QlAamp MinElute) on the
supernatant.
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e Quantification (QPCR):
o Target: HBV Core gene.[1]
o Primers:
s Fwd: 5-GGTCTATATTTTCCTGTCTGG-3'
» Rev: 5-AGGAGTGCGAATCCACACTC-3’
» Probe: 5-[FAM]-CGCGTGCAGTGCCTCTTCCTG-[TAMRA]-3'

o Analysis: Plot Log10(HBV DNA copies) vs. Log[Concentration]. Calculate EC50 using non-
linear regression (4-parameter logistic model).

Data Output Table Template:

CC50 Selectivity
Compound EC50 (nM) EC90 (nM) .
(Cytotoxicity) Index (SI)
[To be
8-OMe-ETV _ [TBD] [TBD] (CC50/EC50)
determined]
Entecavir >50
~0.5 nM ~3.0 nM >100,000
(Control) M
Lamivudine (Ref) ~50 nM ~300 nM >1 mM >20,000

Phase 3: Mitochondrial Toxicity (The "Kill" Step)

Nucleoside analogs carry a risk of inhibiting human mitochondrial DNA polymerase

(Pol

), leading to lactic acidosis. This is a critical safety gate.

Protocol C: The Glu/Gal Mitochondrial Switch Assay
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Principle: Cancer cells (HepG2) rely on glycolysis (Warburg effect). By substituting Glucose
with Galactose in the media, cells are forced to rely on mitochondrial oxidative phosphorylation.
Compounds toxic to mitochondria will show vastly higher toxicity in Galactose media.

Methodology:

o Set A (Glycolytic): HepG2 cells in high-glucose DMEM.

o Set B (Oxidative): HepG2 cells in Glucose-free DMEM + 10mM Galactose + 2mM Glutamine.
o Treatment: Expose both sets to 8-OMe-ETV (1

M - 100
M) for 14 days.

e Readout 1 (Viability): Measure ATP levels (CellTiter-Glo).

e Readout 2 (MtDNA/nDNA Ratio): Perform gPCR using primers for a mitochondrial gene
(e.g., ND1) normalized to a nuclear gene (e.g.,

-Actin).

Interpretation:

, the compound is a mitochondrial toxin.

e Pass Criteria: 8-OMe-ETV should show no significant drop in mtDNA levels at 100x the
antiviral EC50.

Phase 4: Resistance Profiling

Does 8-OMe-ETV work where Entecavir fails?

Protocol D: Site-Directed Mutagenesis Transient
Transfection
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Objective: Test efficacy against ETV-resistant mutants.

Methodology:

e Constructs: Use pHBV1.3 (1.3-mer WT HBV genome plasmid).

e Mutagenesis: Introduce the following mutations using QuikChange PCR:
o M204V + L180M (Lamivudine resistance backbone).[2]
o M204V + L180M + T184G (Major ETV resistance).
o M204V + L180M + S202G (Major ETV resistance).

o Transfection: Transfect Huh7 cells with these plasmids.

e Treatment: Treat with 8-OMe-ETV (10 nM, 100 nM, 1

M) for 5 days.

o Readout: Southern Blot of intracellular core-associated DNA (more specific than gPCR for
transient assays).

Mechanism of Action Visualization

Understanding where 8-OMe-ETV acts in the viral lifecycle is crucial for interpreting data.
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Figure 2: Intracellular activation pathway. The critical step for 8-substituted analogs is often the
first phosphorylation by dCK/dGK, which can be sterically hindered.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4521267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4521267/
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211/docs#technical-guide-preclinical-evaluation-protocol-architecture-for-8-methoxy-entecavir
https://www.benchchem.com/product/b1487211?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

